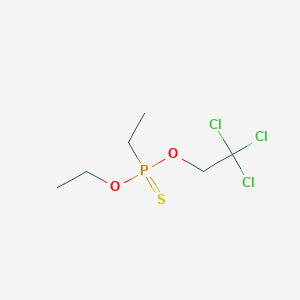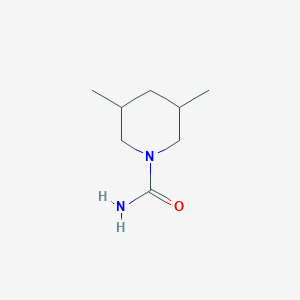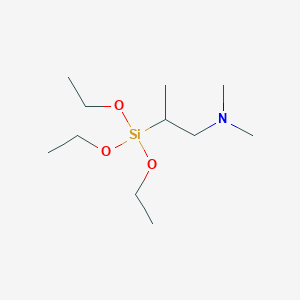![molecular formula C11H10 B14363448 2,2a-Dihydro-1H-cyclobuta[a]indene CAS No. 92631-03-3](/img/structure/B14363448.png)
2,2a-Dihydro-1H-cyclobuta[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2a-Dihydro-1H-cyclobuta[a]indene is a chemical compound with the molecular formula C11H10 It is a bicyclic hydrocarbon that features a cyclobutane ring fused to an indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a-Dihydro-1H-cyclobuta[a]indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reaction conditions and ensuring the availability of necessary reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2,2a-Dihydro-1H-cyclobuta[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,2a-Dihydro-1H-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into similar compounds has shown potential medicinal properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2a-Dihydro-1H-cyclobuta[a]indene involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
1,2A,7,7A-Tetrahydro-cyclobuta[a]inden-2-one: This compound has a similar bicyclic structure but includes a ketone functional group.
2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one: This compound includes chlorine atoms and a ketone functional group.
Uniqueness
2,2a-Dihydro-1H-cyclobuta[a]indene is unique due to its specific bicyclic structure without additional functional groups. This makes it a valuable intermediate in organic synthesis and a potential candidate for further functionalization in various chemical reactions.
Propiedades
| 92631-03-3 | |
Fórmula molecular |
C11H10 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2,2a-dihydro-1H-cyclobuta[a]indene |
InChI |
InChI=1S/C11H10/c1-2-4-10-8(3-1)7-9-5-6-11(9)10/h1-4,7,11H,5-6H2 |
Clave InChI |
PSLKANVRHYZKGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC=CC=C3C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/no-structure.png)



![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
